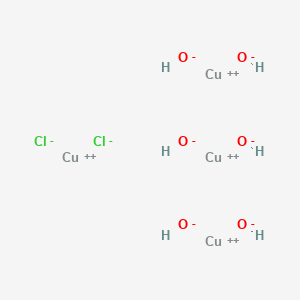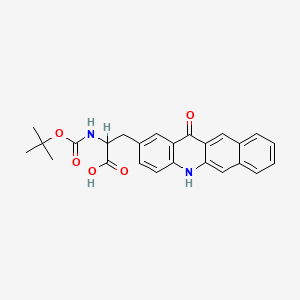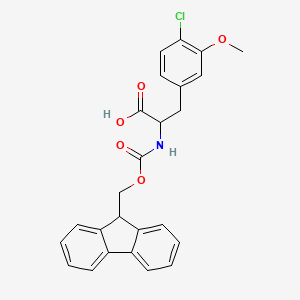
Tetracopper;dichloride;hexahydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by its copper and chlorine atoms, as well as its oxygen atom . This compound is widely used in agriculture as a fungicide to control fungal diseases in crops such as potatoes, tomatoes, and grapes . Additionally, it is used as a pigment in ceramics and as a catalyst in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetracopper;dichloride;hexahydroxide can be synthesized through various methods. One common method involves the reaction of copper chloride with sodium hydroxide under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is filtered and dried to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of copper sulfate with sodium chloride and sodium hydroxide. The reaction is carried out in large reactors, and the product is subsequently purified and dried to achieve the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Tetracopper;dichloride;hexahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of copper and chlorine atoms in the compound .
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and oxidizing agents. For example, the compound can react with hydrochloric acid to form copper chloride and water . Similarly, it can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with hydrochloric acid produces copper chloride and water, while oxidation reactions can yield various copper oxides .
Aplicaciones Científicas De Investigación
Tetracopper;dichloride;hexahydroxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including organic synthesis and polymerization . In biology and medicine, the compound is studied for its potential antimicrobial properties and its role in inhibiting the growth of certain pathogens . Additionally, it is used in industrial applications such as the production of pigments and coatings .
Mecanismo De Acción
The mechanism of action of tetracopper;dichloride;hexahydroxide involves its interaction with cellular components, leading to the inhibition of fungal growth. The compound disrupts the normal functioning of fungal cells by interfering with their metabolic processes and enzyme activities . This results in the inhibition of spore germination and mycelial growth, effectively controlling fungal infections in crops .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to tetracopper;dichloride;hexahydroxide include copper sulfate, copper hydroxide, and copper oxychloride . These compounds share similar chemical properties and applications, particularly in agriculture and industry .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of copper, chlorine, and oxygen atoms, which contribute to its specific chemical and physical properties . This makes it particularly effective as a fungicide and catalyst, offering advantages in terms of stability and reactivity .
Propiedades
Fórmula molecular |
Cl2Cu4H6O6 |
|---|---|
Peso molecular |
427.13 g/mol |
Nombre IUPAC |
tetracopper;dichloride;hexahydroxide |
InChI |
InChI=1S/2ClH.4Cu.6H2O/h2*1H;;;;;6*1H2/q;;4*+2;;;;;;/p-8 |
Clave InChI |
JNPOSJBMZIQEKM-UHFFFAOYSA-F |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cl-].[Cl-].[Cu+2].[Cu+2].[Cu+2].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(2,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12307490.png)
![rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans](/img/structure/B12307491.png)



![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B12307535.png)
![5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B12307542.png)


![[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12307555.png)
